molecular formula C12H14ClNO2 B2983813 (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone CAS No. 866157-29-1

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone

Cat. No.: B2983813
CAS No.: 866157-29-1
M. Wt: 239.7
InChI Key: WHCLWNFYRNVSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone (Molecular Formula: C12H13Cl2NO2, Formula Weight: 274.14) is a high-purity chemical compound featuring a 1,3-oxazole heterocyclic scaffold . This scaffold is recognized in medicinal chemistry for its significant versatility and is a privileged structure found in numerous bioactive molecules and natural products . Compounds containing the 1,3-oxazole core have been extensively studied and demonstrate a wide spectrum of potent pharmacological activities, including antimicrobial, antifungal, and anticancer effects . As a building block, this methanone derivative is a valuable intermediate for synthesizing more complex heterocyclic systems or acyclic derivatives with potential biological properties . Its structure makes it particularly useful for researchers exploring novel antimicrobial agents to address the growing challenge of drug-resistant infections, as well as for those in material science and chemical biology. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-chlorophenyl)-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2)7-16-8-14(12)11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCLWNFYRNVSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4,4-dimethyl-1,3-oxazolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound is structurally analogous to other aryl-heterocyclic methanones, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (2,5-dichlorophenyl)(4,4-dimethyl-1,4-azasilinan-1-yl)methanone. Key differences lie in the heterocyclic substituents and substitution patterns on the aromatic ring:

Compound Aryl Substituent Heterocyclic Group Molecular Weight (g/mol) Dihedral Angle (°) Hydrogen Bonding
Target Compound 4-Cl 4,4-dimethyl-1,3-oxazolan 253.73 (calculated) Not reported Likely absent (no -OH/NH)
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone 4-Cl 4-hydroxypiperidin-1-yl 235.69 51.6, 89.5 O–H⋯O chains along c-axis
(2,5-Dichlorophenyl)(4,4-dimethyl-1,4-azasilinan-1-yl)methanone 2,5-Cl₂ 4,4-dimethyl-1,4-azasilinan 332.28 (calculated) N/A Not studied

Heterocyclic Influence: The 4,4-dimethyl-1,3-oxazolan ring in the target compound lacks hydrogen-bond donors, contrasting with the 4-hydroxypiperidin group in its piperidine analog, which forms O–H⋯O hydrogen bonds in crystals . This difference may reduce solubility but enhance lipophilicity.

Substituent Effects :

  • The 4-Cl position on the aryl ring in the target compound minimizes steric hindrance, favoring planar molecular conformations. In contrast, 2,5-Cl₂ substitution in the sila analog increases steric bulk, possibly hindering crystal packing or receptor binding .

Crystal Packing :

  • The piperidine analog exhibits a dihedral angle of 51.6° between the aryl and heterocyclic rings, promoting intermolecular O–H⋯O hydrogen bonds that stabilize its crystal lattice . The target compound’s rigid oxazolan ring likely enforces a smaller dihedral angle, though experimental data are lacking.

Computational Insights

Tools like SHELXL (for crystal refinement) and Multiwfn (for wavefunction analysis) are critical for comparing electronic properties. For example:

  • The oxazolan ring’s electron-rich oxygen may enhance dipole interactions, while the piperidine analog’s hydroxyl group enables stronger hydrogen bonding .
  • Noncovalent interaction (NCI) analysis via Multiwfn could reveal steric clashes in the 2,5-Cl₂ sila analog versus the smoother van der Waals surfaces of the target compound .

Biological Activity

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C12H14ClN2O\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}_2\text{O}

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a study evaluating various chlorinated phenyl derivatives demonstrated that modifications on the phenyl ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
This compound ? ?

Note: Specific MIC values for this compound are not yet established in literature but are anticipated based on structural analogs.

Antifungal Activity

Similar to its antibacterial properties, this compound may exhibit antifungal activity. Studies on related oxazolone derivatives have shown promising results against fungal strains such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (µg/mL)Fungal Strain
Compound C50Candida albicans
Compound D75Aspergillus niger
This compound ? ?

Note: Further studies are required to ascertain the antifungal efficacy of this compound.

Cytotoxic Activity

Cytotoxicity studies have shown that compounds with oxazolone moieties can induce apoptosis in cancer cell lines. For example, a recent investigation into acrylamide derivatives indicated that certain structural modifications led to enhanced cytotoxic effects against MCF-7 breast cancer cells.

Case Study: Cytotoxic Effects on MCF-7 Cells

In a study examining various acrylamide derivatives:

  • Compound E exhibited significant cell cycle arrest at the pre-G1 and G2/M phases.

This suggests that this compound could potentially share similar mechanisms of action.

Q & A

Q. What synthetic methodologies are recommended for preparing (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone?

The compound can be synthesized via acid-amine coupling reactions using 4-chlorophenyl-substituted carboxylic acids and 4,4-dimethyl-1,3-oxazolan-3-amine. Key reagents include EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) to activate the carboxylic acid for nucleophilic attack. Purification typically involves column chromatography and recrystallization. This approach is analogous to methods used for structurally related cyclic aza-sila compounds .

Q. Which spectroscopic techniques are suitable for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the 4-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the oxazolan ring (e.g., δ ~1.3 ppm for dimethyl groups).
  • IR Spectroscopy : Stretching frequencies for the ketone (C=O, ~1650–1750 cm⁻¹) and oxazolan ring (C–O–C, ~1100–1250 cm⁻¹) are critical.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles (e.g., dihedral angles between aromatic and heterocyclic rings) .

Q. How can the purity of the synthesized compound be validated?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against known standards. Mass spectrometry (ESI-MS or MALDI-TOF) can confirm molecular ion peaks (exact mass = 275.08 g/mol).

Advanced Research Questions

Q. How to resolve discrepancies in dihedral angles observed in crystallographic data?

Discrepancies may arise from crystal packing effects or disorder. Use software suites like SHELXL for refinement and WinGX/ORTEP for visualization . Validate hydrogen-bonding patterns (e.g., O–H⋯O interactions in hydroxypiperidine analogs) and compare with similar structures (e.g., dihedral angles of 51.6° and 89.5° in related methanone adducts) .

Q. What computational methods can predict the electronic effects of the 4-chlorophenyl group on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of the chlorine substituent. Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation .

Q. How to address low yields in coupling reactions during synthesis?

Optimize reaction conditions:

  • Solvent : Use anhydrous dichloromethane or DMF to minimize side reactions.
  • Catalyst : Increase equivalents of EDC·HCl/HOBt (1.2–1.5 eq).
  • Temperature : Conduct reactions at 0–5°C to suppress racemization. Monitor progress via TLC and isolate intermediates to identify bottlenecks .

Q. How does the oxazolan ring conformation influence biological activity in related compounds?

The 4,4-dimethyl group imposes steric constraints, stabilizing the oxazolan ring in a chair or twist conformation. This affects hydrogen-bonding capacity and interactions with biological targets. Compare with analogs like (4-hydroxypiperidin-1-yl)methanone, where ring orientation modulates intermolecular O–H⋯O bonding .

Methodological Notes

  • Crystallography : For twinned crystals, use SHELXD for structure solution and PLATON for validation .
  • Data Contradictions : Cross-validate spectroscopic and computational data with crystallographic results to resolve conflicts (e.g., unexpected tautomerism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.